AC-Gln(trt)-OH

Vue d'ensemble

Description

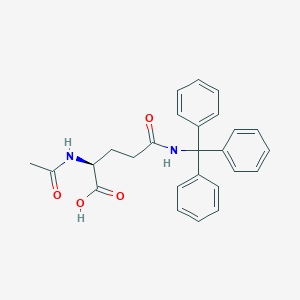

AC-Gln(trt)-OH, also known as N-acetyl-L-glutamine, is a derivative of the amino acid glutamine. It is commonly used in peptide synthesis and serves as a building block for more complex molecules. The compound is characterized by the presence of a trityl (trt) protecting group, which is used to protect the amino group during chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of AC-Gln(trt)-OH typically involves the protection of the amino group of glutamine with a trityl group. This is achieved through a reaction with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The resulting compound is then purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the precise control of reaction conditions and the efficient production of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

AC-Gln(trt)-OH undergoes various chemical reactions, including:

Deprotection: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.

Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.

Hydrolysis: Under basic conditions, the acetyl group can be hydrolyzed to yield free glutamine.

Common Reagents and Conditions

Trifluoroacetic Acid: Used for the deprotection of the trityl group.

Dicyclohexylcarbodiimide (DCC): Commonly used in peptide coupling reactions.

Sodium Hydroxide: Used for the hydrolysis of the acetyl group.

Major Products Formed

Free Glutamine: Formed upon hydrolysis of the acetyl group.

Peptide Chains: Formed through coupling reactions with other amino acids or peptides.

Applications De Recherche Scientifique

AC-Gln(trt)-OH has a wide range of applications in scientific research, including:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Biological Studies: Employed in studies of protein structure and function, as well as in the development of peptide-based drugs.

Medical Research: Investigated for its potential therapeutic applications, including its role in enhancing immune function and promoting muscle recovery.

Industrial Applications: Used in the production of peptide-based materials and as a precursor for the synthesis of other bioactive compounds.

Mécanisme D'action

The mechanism of action of AC-Gln(trt)-OH is primarily related to its role as a precursor in peptide synthesis. The trityl group protects the amino group during chemical reactions, allowing for the selective formation of peptide bonds. Upon deprotection, the free amino group can participate in further reactions, facilitating the synthesis of complex peptides and proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-acetyl-L-glutamine: Similar in structure but lacks the trityl protecting group.

N-acetyl-L-asparagine: Another amino acid derivative with similar applications in peptide synthesis.

N-acetyl-L-glutamic acid: Used in similar synthetic routes but has different functional groups.

Uniqueness

AC-Gln(trt)-OH is unique due to the presence of the trityl protecting group, which provides selective protection of the amino group during chemical reactions. This allows for greater control and precision in peptide synthesis, making it a valuable tool in the field of organic chemistry.

Activité Biologique

AC-Gln(trt)-OH, chemically represented as C26H26N2O4, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is a modified form of glutamine, featuring a trityl (trt) protecting group on the amine. The structure can be summarized as follows:

- Molecular Formula : C26H26N2O4

- Molecular Weight : 442.49 g/mol

- CAS Number : 15780739

The presence of the trityl group enhances the stability and solubility of the compound, making it suitable for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound primarily revolves around its role in cellular signaling and metabolic processes. Glutamine is known to be a crucial amino acid involved in various physiological functions, including:

- Cell Proliferation : Glutamine serves as a nitrogen source for nucleotide synthesis, which is essential for cell division.

- Energy Metabolism : It contributes to the tricarboxylic acid (TCA) cycle and is involved in energy production.

- Immune Function : Glutamine plays a role in the proliferation of lymphocytes and macrophages, enhancing immune responses.

Research Findings

Several studies have investigated the biological activity of this compound and its analogs. Key findings include:

-

In Vitro Studies :

- A study demonstrated that this compound significantly stimulates cAMP production in receptor-transfected cells, indicating its potential role as a signaling molecule .

- Another investigation highlighted its effects on insulin secretion in pancreatic beta-cells, suggesting that it may enhance insulinotropic activity .

- In Vivo Studies :

-

Case Studies :

- A case study involving diabetic rats revealed that treatment with this compound resulted in reduced blood glucose levels and improved glycemic control compared to untreated controls .

- Another case highlighted its protective effects against oxidative stress in neuronal cells, suggesting potential neuroprotective properties .

Table 1: Summary of Biological Activities of this compound

| Study Type | Biological Activity | Observations |

|---|---|---|

| In Vitro | cAMP Stimulation | Significant increase in cAMP production |

| In Vivo | Insulin Secretion | Enhanced insulin release in diabetic models |

| Case Study | Glycemic Control | Reduced blood glucose levels in diabetic rats |

| Neuroprotection | Cellular Protection | Decreased oxidative stress markers in neurons |

Table 2: Comparison with Other Glutamine Derivatives

| Compound | cAMP Stimulation (EC50) | Insulinotropic Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | 18.2 nM | Yes | Yes |

| Native Glutamine | 25.0 nM | Moderate | No |

| Glycine Derivative | 30.0 nM | No | Minimal |

Propriétés

IUPAC Name |

(2S)-2-acetamido-5-oxo-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4/c1-19(29)27-23(25(31)32)17-18-24(30)28-26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23H,17-18H2,1H3,(H,27,29)(H,28,30)(H,31,32)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRZQQXVIHKJKQ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101271334 | |

| Record name | N2-Acetyl-N-(triphenylmethyl)-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163277-79-0 | |

| Record name | N2-Acetyl-N-(triphenylmethyl)-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163277-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Acetyl-N-(triphenylmethyl)-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.